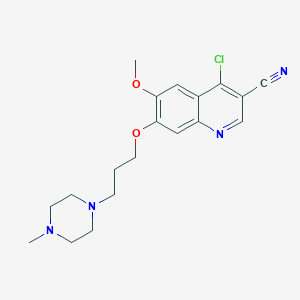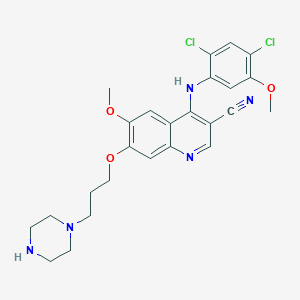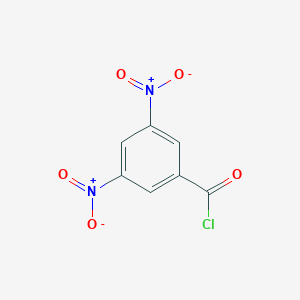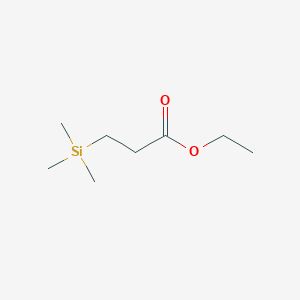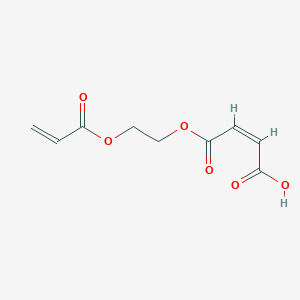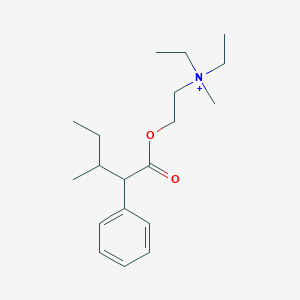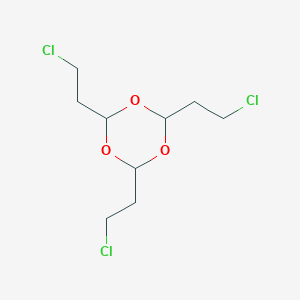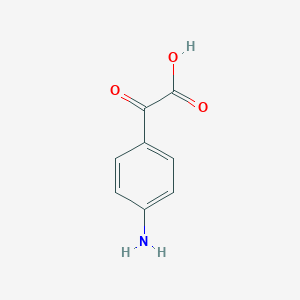
2-(4-Aminophenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Aminophenyl)-2-oxoacetic acid” is a chemical compound that is also known as 4-Aminophenylacetic acid . It is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Aminophenyl)-2-oxoacetic acid” has been reported in the literature . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “2-(4-Aminophenyl)-2-oxoacetic acid” can be represented by the linear formula: H2NC6H4CH2CO2H . The molecular weight of this compound is 151.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Aminophenyl)-2-oxoacetic acid” include its molecular weight of 151.16 and its form as a light yellow to tan powder . Its melting point is 201 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
2-(4-Aminophenyl)-2-oxoacetic acid: derivatives have been synthesized and evaluated for their potent antimicrobial activity. These compounds, particularly when bearing semicarbazone and thiosemicarbazone moieties, show significant antibacterial activity against both Gram-positive and Gram-negative strains . The mode of action includes membrane perturbation and intracellular interactions, suggesting a multifaceted approach to combating microbial resistance.
Inhibitor of Epithelial Peptide Transporter
This compound acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This application is crucial in understanding and regulating the absorption of dietary peptides and pharmaceuticals in the small intestine, which can have implications for nutrition and drug delivery systems.
Synthesis of Benzothiazole Derivatives
The compound serves as a precursor in the synthesis of novel benzothiazole derivatives . These derivatives are not only important for their antimicrobial properties but also for their potential use in various chemical industries, including the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Applications of Porphyrin-based Frameworks
2-(4-Aminophenyl)-2-oxoacetic acid: is utilized in the design and synthesis of porphyrin-based covalent organic frameworks (COFs) . These frameworks have significant biological applications due to their unique optical, electrical, and biochemical properties. They are particularly promising in the field of biology for their roles in catalysis, electron transport, and as photosensitizers.
Catalysis of CO2 Reduction Reactions
The well-defined structures of porphyrin-based COFs, which can be synthesized using 2-(4-Aminophenyl)-2-oxoacetic acid , facilitate the formation of Metal-N4 complexes. These complexes are highly effective catalytic sites for CO2 reduction reactions, which are essential for addressing environmental concerns related to greenhouse gas emissions .
Analytical Chemistry
2-(4-Aminophenyl)-2-oxoacetic acid: and its derivatives can be detected and quantified using advanced analytical techniques such as HPLC and NMR . This is crucial for quality control in the chemical industry and for the monitoring of environmental pollutants.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds have been shown to interact with bacterial membranes, causing perturbations and leading to antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes .
Pharmacokinetics
Related compounds have been shown to be metabolized by cytochrome p450 1a1 to produce active and inactive metabolites .
Result of Action
Related compounds have been shown to have potent antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTIQRYMOADNDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-oxoacetic acid | |
CAS RN |
15535-99-6 |
Source


|
| Record name | 4-Amino-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



